molecular formula C20H20N2O4S B2612211 Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 941961-23-5

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2612211
CAS RN: 941961-23-5
M. Wt: 384.45
InChI Key: AXJBUPQORWGPCN-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of aminothiazole Schiff base ligands, which are similar to MEBT, involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands are then characterized through various analytical, physical, and spectroscopic methods .

Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate, reveals insights into the conformational dynamics and molecular interactions within the crystal lattice. This information is crucial for understanding the compound's chemical behavior and potential modifications for enhanced activity or stability (Zhengyi Li et al., 2015).

Production of Derivatives and Biological Activity

  • Phenylacetic acid derivatives and other related compounds have been isolated from cultures of Curvularia lunata. These derivatives exhibit various biological activities, including antimicrobial properties, highlighting the potential of methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate derivatives in pharmaceutical applications (Gouri B. Varma et al., 2006).

Synthesis of Novel Derivatives

  • Innovative synthetic routes have been developed to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of benzothiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential therapeutic applications (H. M. Mohamed, 2014).

Aldose Reductase Inhibitors

  • A series of iminothiazolidin-4-one acetate derivatives, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, were synthesized and evaluated as aldose reductase inhibitors. These compounds have shown promise in treating diabetic complications, demonstrating the pharmaceutical relevance of benzothiazole derivatives (Sher Ali et al., 2012).

Green Synthesis Approaches

  • Efficient green synthesis methods have been developed for producing functionalized thiazol-2(3H)-imines, including compounds structurally related to methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate. These methods emphasize the importance of sustainable chemistry practices in the synthesis of complex organic molecules (A. Shahvelayati et al., 2017).

properties

IUPAC Name

methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-26-15-9-10-16-17(12-15)27-20(22(16)13-19(24)25-2)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJBUPQORWGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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